N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide is a benzothiazole-derived compound featuring a diethylsulfamoyl group at the 6-position of the benzothiazole core and a 4-nitrobenzamide moiety at the 2-position.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-3-21(4-2)29(26,27)14-9-10-15-16(11-14)28-18(19-15)20-17(23)12-5-7-13(8-6-12)22(24)25/h5-11H,3-4H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTONEQLRUHBJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide can be achieved through multi-step organic synthesis. Here is an example of a potential synthetic route:
Formation of Benzothiazole Ring: : The synthesis begins with the cyclization of a suitable precursor to form the benzothiazole ring.
Sulfonylation: : The benzothiazole intermediate is then reacted with diethyl sulfamoyl chloride in the presence of a base to introduce the diethylsulfamoyl group.
Amidation: : The sulfonylated benzothiazole is reacted with 4-nitrobenzoyl chloride to form the final this compound.
Industrial Production Methods: The industrial production of this compound would likely involve similar steps but scaled up using continuous flow reactions or batch reactors. The key to successful industrial synthesis would be optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The nitro group in the compound can undergo reduction to form amines.
Substitution: : The aromatic ring systems can participate in various electrophilic and nucleophilic substitution reactions.
Hydrolysis: : The amide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: : Catalytic hydrogenation or metal hydride reagents can reduce the nitro group.
Substitution: : Halogenating agents or nucleophiles can be used for substitution reactions.
Hydrolysis: : Acidic or basic solutions under elevated temperatures can hydrolyze the amide bond.
Major Products Formed:
Reduction: : Aniline derivatives
Substitution: : Substituted benzothiazole and nitrobenzamide derivatives
Hydrolysis: : Corresponding carboxylic acids and amines
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis for the development of new compounds.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide involves interactions with specific molecular targets:
Molecular Targets: : It may inhibit enzymes or proteins critical for cellular functions.
Pathways Involved: : Potential pathways include inhibition of enzymes involved in DNA replication or repair, leading to cytotoxic effects on cancer cells or microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two classes of structurally related molecules: benzothiazole derivatives (e.g., ) and triazole-thione derivatives (e.g., ).
Table 1: Key Structural and Functional Differences
Key Observations :
Core Structure: The target compound and ’s benzothiazole derivative share a rigid benzothiazole core, which may enhance metabolic stability compared to the triazole derivatives in .
Substituent Effects: The diethylsulfamoyl group in the target compound introduces steric bulk and sulfonamide-based hydrogen-bonding capacity, contrasting with ’s propionylamino group (amide-based interactions) and sulfanyl linker (weaker polarity) .
Spectroscopic Signatures :
- IR spectra differentiate functional groups: sulfonamide (S=O) in the target compound vs. thione (C=S) in triazoles and sulfanyl (S–C) in ’s derivative .
- The absence of C=O peaks in triazole derivatives post-conversion () highlights structural changes during synthesis, a feature absent in the benzothiazole analogs .
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{14}H_{18}N_{4}O_{3}S_{2}
- Molecular Weight : Approximately 358.44 g/mol
The key features of this compound include a benzothiazole moiety, a nitro group, and a diethylsulfamoyl functional group that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins .
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial activity by disrupting bacterial cell wall synthesis, thereby inhibiting growth.
- Anticancer Potential : There is emerging evidence indicating that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
| Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on the antibacterial efficacy of this compound revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Anti-inflammatory Effects : In a controlled experiment assessing the anti-inflammatory properties, the compound showed a reduction in edema in a rat model induced by carrageenan. The results indicated a decrease in paw swelling by approximately 50% compared to the control group .
- Anticancer Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide?
- Methodology :
- Reaction Setup : Use 6-(diethylsulfamoyl)-1,3-benzothiazol-2-amine and 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.
- Catalysis : Add triethylamine (1.5 eq) to neutralize HCl generated during amide bond formation .
- Temperature : Maintain 0–25°C to prevent side reactions.
- Workup : Quench with aqueous HCl, extract with DCM, and purify via silica gel chromatography (eluent: chloroform/ethyl acetate) .
- Yield Optimization : Monitor reaction progress via TLC; typical yields range from 70–90% under controlled conditions .
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to confirm substituent positions (e.g., nitro group at δ ~8.1–8.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 449.08) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary assays are used to evaluate biological activity?
- Screening Protocols :
- Antimicrobial Testing : Broth microdilution (MIC assays) against E. coli and S. aureus; IC₅₀ determination via resazurin-based viability staining .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Enzyme Inhibition : Fluorometric assays targeting kinases or bacterial enzymes (e.g., FabI) using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Derivatization Strategies :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ to convert the nitro group to an amine, improving solubility and enabling conjugation .
- Sulfonamide Functionalization : React with alkyl halides or acyl chlorides to introduce branched substituents, altering steric/electronic properties .
- Benzothiazole Ring Substitution : Electrophilic halogenation (e.g., Br₂/FeCl₃) at position 4 or 7 to modulate bioactivity .
Q. What experimental approaches resolve contradictions in biological activity data?
- Troubleshooting Workflow :
- Dose-Response Repetition : Test multiple concentrations in triplicate to rule out assay variability.
- Orthogonal Assays : Compare MIC results with time-kill kinetics or biofilm inhibition assays for antimicrobial activity .
- Target Validation : Use CRISPR knockouts or RNAi silencing in cellular models to confirm on-target effects .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Biophysical/Chemical Biology Methods :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., topoisomerase II) to measure binding kinetics () .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB: 4KZO) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .
Q. What strategies improve compound stability under physiological conditions?
- Formulation Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
